4'-tert-Butylbutyrophenone
Overview
Description
4’-tert-Butylbutyrophenone is an organic compound that belongs to the class of ketones. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and its applications in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-tert-Butylbutyrophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 4’-tert-Butylbutyrophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4’-tert-Butylbutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-tert-Butylbutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-tert-Butylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4’-tert-Butylacetophenone: This compound is structurally similar but has different chemical properties and applications.
4-tert-Butylphenol: Another related compound with distinct uses and reactivity.
Uniqueness: 4’-tert-Butylbutyrophenone is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields. Its versatility and effectiveness in various reactions and processes set it apart from similar compounds.
Biological Activity
4'-tert-Butylbutyrophenone (TBB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of TBB, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a butyrophenone backbone with a tert-butyl group at the para position. Its chemical formula is , and it possesses a molecular weight of approximately 232.32 g/mol. The presence of the bulky tert-butyl group may influence its pharmacological properties and interactions with biological targets.
The primary biological activity of TBB is linked to its interaction with various receptors, particularly histamine receptors. Research indicates that TBB exhibits antihistaminic effects , which are crucial for treating allergic conditions by blocking histamine's action at H1 receptors. Additionally, TBB may have neuroprotective properties, suggesting potential applications in neuropharmacology.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Activity | Description | Reference |
---|---|---|
Antihistaminic | Blocks H1 histamine receptors, reducing allergic responses | |
Neuroprotective | Potential candidate for neuroprotection in neurodegenerative diseases | |
Interaction with Cytochrome P450 | May influence drug metabolism through interactions with cytochrome P450 enzymes |
Case Studies and Research Findings
- Antihistaminic Effects : In a study examining various compounds for antihistaminic activity, TBB was shown to effectively inhibit histamine-induced responses in vitro. This suggests its potential utility in treating allergic rhinitis and other histamine-related conditions.
- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of TBB in cellular models of oxidative stress. While initial results indicated some protective benefits against hydrogen peroxide-induced toxicity, further studies are needed to clarify its efficacy and mechanisms involved .
- Metabolic Pathway Studies : Research on the metabolic pathways of TBB revealed interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for evaluating the safety profile and therapeutic potential of TBB.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYVEIBKWVVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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